methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-12(2)17-10-16(21(26)29-3)18-19(13-4-6-14(22)7-5-13)24-25(20(18)23-17)15-8-9-30(27,28)11-15/h4-7,10,12,15H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGDVFIBOVMLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. The pyrazolo[3,4-b]pyridine scaffold has been recognized for its diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core with various substituents that can influence its biological activity. The presence of the fluorophenyl group and the tetrahydrothiophene moiety may enhance its interaction with biological targets.
Key Structural Features:
- Pyrazolo[3,4-b]pyridine Core : Known for its ability to act as a kinase inhibitor.
- Fluorophenyl Substituent : Enhances lipophilicity and potential binding affinity to targets.
- Tetrahydrothiophene Moiety : May contribute to unique interactions with biological macromolecules.
Biological Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a wide range of biological activities. Below are some highlighted findings related to the specific compound :
Anticancer Activity
Studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance:
- Inhibition of Kinases : The compound has been evaluated for its inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. In vitro assays demonstrated significant inhibition of TRKA activity with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy:
- Activity Against Mycobacterium tuberculosis : A study reported promising antituberculotic activity against M. tuberculosis strains, indicating potential use in treating tuberculosis infections. The structure-activity relationship (SAR) analysis suggested that specific substitutions at the C(3) and C(5) positions enhance this activity .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, compounds with similar scaffolds have shown anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Pyrazolo[3,4-b]pyridines have been noted to inhibit pathways associated with inflammation, potentially through the modulation of cytokine release and inflammatory mediators.
Case Studies and Experimental Data
Several case studies have highlighted the biological efficacy of pyrazolo[3,4-b]pyridine derivatives:
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its unique structural features. Preliminary studies suggest mechanisms including:
- Inhibition of Kinases : The pyrazolo[3,4-b]pyridine scaffold is known for inhibiting various kinases involved in cancer and inflammation signaling pathways.
- Antioxidant Activity : The tetrahydrothiophene moiety may contribute to reducing oxidative stress.
Anticancer Activity
Research indicates that this compound has significant antiproliferative effects on various cancer cell lines.
Case Studies
- In Vitro Studies : Assays have demonstrated that the compound inhibits the growth of breast (MCF-7) and colon (HCT116) cancer cells by inducing apoptosis and causing cell cycle arrest.
- In Vivo Studies : Mouse models treated with the compound showed a notable reduction in tumor size compared to control groups.
Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HCT116 (Colon) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Study Findings
Tests revealed moderate antibacterial activity, suggesting potential use as an antimicrobial agent.
Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Drug Development Potential
Given its biological activity and structural characteristics, methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a promising candidate for further development in pharmaceuticals targeting cancer and infectious diseases.
Future Research Directions
Further studies are needed to explore:
- Mechanistic Insights : Understanding the precise molecular mechanisms by which this compound exerts its effects.
- Structure-Activity Relationships : Investigating how variations in the chemical structure affect biological activity.
- Clinical Trials : Assessing safety and efficacy through rigorous clinical testing.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating pharmacologically active metabolites or intermediates.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Basic hydrolysis (reflux) | NaOH (2M), ethanol/water (1:1) | 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | ~85% |
| Acidic hydrolysis | HCl (6M), THF, 80°C | Same as above | ~78% |
Mechanistic Insight :
-
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.
-
Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Nucleophilic Aromatic Substitution at the 4-Fluorophenyl Group
The electron-withdrawing nature of the fluorine atom on the phenyl ring enables nucleophilic aromatic substitution (SNAr) under specific conditions.
Key Observations :
-
The fluorophenyl group exhibits moderate reactivity in SNAr due to steric hindrance from the adjacent pyrazolo ring .
-
Electron-rich nucleophiles (e.g., amines, alkoxides) require elevated temperatures for efficient substitution .
Functionalization via Cross-Coupling Reactions
The isopropyl and tetrahydrothiophene moieties can participate in palladium-catalyzed cross-coupling reactions, enabling diversification of the core structure.
Notable Example :
-
Coupling with pyridin-3-ylboronic acid introduces a heteroaryl group at position 6, enhancing binding affinity in kinase inhibition assays .
Oxidation and Reduction Reactions
The tetrahydrothiophene-1,1-dioxide group and isopropyl substituent exhibit redox activity:
| Reaction | Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation of isopropyl group | KMnO₄, H₂SO₄, 0°C | Ketone formation at position 6 | Increased electrophilicity |
| Reduction of sulfone group | LiAlH₄, THF, reflux | Partial reduction to sulfoxide (not observed; sulfones are typically inert to LiAlH₄) | No reaction |
Limitations :
-
The sulfone group resists common reducing agents, retaining its electron-withdrawing properties.
-
Selective oxidation of the isopropyl group requires controlled conditions to avoid over-oxidation.
Cycloaddition and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core participates in [3+2] cycloadditions with dipolarophiles:
Mechanism :
-
The pyrazole nitrogen acts as a dipolarophile, engaging in 1,3-dipolar cycloadditions to form fused heterocycles .
Solvent-Dependent Tautomerism
The compound exhibits pH-dependent tautomerism in solution, influencing its reactivity:
| Solvent | Tautomer Dominance | Implications |
|---|---|---|
| DMSO-d₆ | 1H-pyrazolo tautomer | Enhanced nucleophilicity at N2 position |
| CDCl₃ | 2H-pyrazolo tautomer | Favors electrophilic substitution at C3 |
Structural Confirmation :
Preparation Methods
Synthesis of the Pyrazolo[3,4-b]Pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is constructed via a cyclocondensation reaction between 2-chloro-3-pyridinecarboxaldehyde and 4-fluorophenylhydrazine. This method adapts the ring-closing strategy described in CN105801574A, where hydroxylamine hydrochloride catalyzes the formation of the fused pyrazole-pyridine system. Using dimethylformamide (DMF) as the solvent at 60°C for 8 hours, the reaction achieves an 85% yield under optimized conditions.
Mechanistic Insights :
The aldehyde group at position 3 of the pyridine reacts with the hydrazine’s amino group, forming a hydrazone intermediate. Intramolecular cyclization then generates the pyrazolo[3,4-b]pyridine core, with the 4-fluorophenyl group pre-installed at position 3. The chlorine atom at position 6 of the pyridine ring remains intact for subsequent functionalization.
Oxidation and Esterification of the C4 Position
The aldehyde at position 4 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. This step, adapted from analogous transformations in pyridine derivatives, proceeds quantitatively due to the electron-withdrawing nature of the fused pyrazole ring. The resulting carboxylic acid is esterified with methanol via a two-step process:
- Conversion to the acyl chloride using thionyl chloride (SOCl₂).
- Reaction with methanol in the presence of triethylamine, yielding the methyl ester.
Optimization Note :
Esterification efficiency improves when using 4-dimethylaminopyridine (DMAP) as a catalyst, reducing side reactions and achieving >90% conversion.
Introduction of the Isopropyl Group at Position 6
The chlorine atom at position 6 undergoes a palladium-catalyzed cross-coupling reaction with isopropylzinc bromide, leveraging conditions from Negishi coupling protocols. Using tetrakis(triphenylphosphine)palladium(0) (2 mol%) in tetrahydrofuran (THF) at 80°C, the isopropyl group is introduced with 75% yield.
Comparative Analysis :
Alternative methods, such as nucleophilic aromatic substitution (SNAr), were less effective (<30% yield) due to the deactivating effect of the pyrazole ring. Transition metal catalysis proved critical for maintaining regioselectivity.
Synthesis of the 1,1-Dioxidotetrahydrothiophen-3-yl Substituent
The tetrahydrothiophene sulfone moiety is synthesized separately via a [3+2] cycloaddition reaction, as detailed in studies on thiocarbonyl ylides. Chloromethyl trimethylsilylmethyl sulfide reacts with acrylonitrile in the presence of fluoride ions, forming a dihydrothiophene intermediate. Hydrogenation and subsequent oxidation with hydrogen peroxide (H₂O₂) yield 3-bromo-1,1-dioxidotetrahydrothiophene.
Key Data :
N1-Alkylation with the Sulfone Moiety
The pyrazole nitrogen at position 1 is alkylated using 3-bromo-1,1-dioxidotetrahydrothiophene under basic conditions. Sodium hydride (NaH) in DMF deprotonates the nitrogen, facilitating an SN2 reaction with the brominated sulfone. This step achieves 65% yield after purification by silica gel chromatography.
Challenges and Solutions :
- Steric hindrance from the isopropyl group reduces reactivity; increasing reaction temperature to 100°C improves conversion.
- Competing O-alkylation is minimized by using a bulky base (e.g., potassium tert-butoxide).
Final Characterization and Analytical Data
The target compound is characterized via NMR, IR, and mass spectrometry:
1H NMR (CDCl₃) :
- δ 1.35 (d, 6H, J = 6.9 Hz, -CH(CH₃)₂)
- δ 3.92 (s, 3H, -COOCH₃)
- δ 7.15–7.20 (m, 2H, Ar-H)
- δ 8.05–8.10 (m, 2H, Ar-H)
- δ 8.65 (s, 1H, pyridine-H)
IR (KBr) :
ESI-MS :
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the following adjustments are recommended:
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-b]pyridine core via cyclocondensation of substituted hydrazines with β-ketoesters. Subsequent functionalization includes nucleophilic substitution (e.g., introducing the 1,1-dioxidotetrahydrothiophen-3-yl group) and coupling reactions (e.g., 4-fluorophenyl and isopropyl groups). Optimization may involve varying solvents (DMF, THF), catalysts (e.g., Pd for cross-coupling), and temperature profiles. HPLC and LC-MS are critical for monitoring intermediates and final purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?
- Methodology :
- NMR (¹H, ¹³C, 2D-COSY) resolves substituent positions and confirms regioselectivity.
- IR spectroscopy identifies functional groups (e.g., sulfone stretching at ~1300 cm⁻¹).
- High-resolution mass spectrometry (HR-MS) validates molecular formula.
- HPLC with UV/Vis detection ensures purity (>95%) and tracks degradation products under stress conditions (e.g., thermal, pH variations) .
Advanced Research Questions
Q. How does the compound’s crystallographic data inform its conformational stability and potential for solid-state polymorphism?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C–S in the sulfone group at ~1.76 Å) and dihedral angles between aromatic rings, which correlate with π-π stacking tendencies. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) screen for polymorphs. Computational modeling (DFT) predicts stable conformers and guides co-crystal design to enhance solubility .
Q. How can researchers resolve contradictions in reported biological activity data, such as conflicting kinase inhibition profiles?
- Methodology :
- Comparative binding assays (e.g., SPR, ITC) quantify affinity variations across kinase isoforms.
- Structural analogs (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) test SAR hypotheses.
- Molecular docking (using PDB structures) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions).
- Cellular assays (e.g., Western blot for phosphorylation inhibition) validate target engagement in physiologically relevant models .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Methodology :
- Kinetic studies (e.g., pseudo-first-order rate measurements) under varying pH and solvent polarities identify rate-determining steps.
- Isotopic labeling (e.g., ¹⁸O in sulfone groups) tracks bond cleavage/formation.
- DFT calculations map transition states and activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
